molecular formula C12H9BrFNO B1466717 4-Bromo-2-(3-fluorophenoxy)-phenylamine CAS No. 1484153-49-2

4-Bromo-2-(3-fluorophenoxy)-phenylamine

Cat. No. B1466717
CAS RN: 1484153-49-2
M. Wt: 282.11 g/mol
InChI Key: CGWFDTRTLULMIY-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-fluorophenoxy)-phenylamine, also known as BFPP, is a versatile organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has a low melting point. BFPP has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-Bromo-2-(3-fluorophenoxy)-phenylamine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and pharmacological studies. In organic synthesis, 4-Bromo-2-(3-fluorophenoxy)-phenylamine is often used as a building block for the synthesis of more complex compounds. In drug discovery, 4-Bromo-2-(3-fluorophenoxy)-phenylamine can be used to identify novel drug targets and to develop new therapeutic agents. In pharmacological studies, 4-Bromo-2-(3-fluorophenoxy)-phenylamine can be used to study the pharmacokinetic and pharmacodynamic properties of drugs.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-fluorophenoxy)-phenylamine is not yet fully understood. It is believed to interact with a variety of cellular components, including receptors, enzymes, and transporters. 4-Bromo-2-(3-fluorophenoxy)-phenylamine has been shown to bind to a variety of receptors, including serotonin, dopamine, and histamine receptors. It has also been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, and transporters, including the human organic anion transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-(3-fluorophenoxy)-phenylamine are not yet fully understood. However, it has been shown to have a variety of effects on the body. 4-Bromo-2-(3-fluorophenoxy)-phenylamine has been shown to modulate neurotransmitter levels, activate signal transduction pathways, and affect the expression of genes involved in metabolic pathways. In addition, 4-Bromo-2-(3-fluorophenoxy)-phenylamine has been shown to have an anti-inflammatory effect and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 4-Bromo-2-(3-fluorophenoxy)-phenylamine in laboratory experiments has several advantages. 4-Bromo-2-(3-fluorophenoxy)-phenylamine is relatively inexpensive, easy to synthesize, and can be used in a variety of experiments. In addition, 4-Bromo-2-(3-fluorophenoxy)-phenylamine is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 4-Bromo-2-(3-fluorophenoxy)-phenylamine in laboratory experiments. 4-Bromo-2-(3-fluorophenoxy)-phenylamine can be toxic if ingested, inhaled, or absorbed through the skin, and it can also be irritating to the eyes and skin. In addition, 4-Bromo-2-(3-fluorophenoxy)-phenylamine can be difficult to handle and can produce hazardous fumes if not handled properly.

Future Directions

There are several potential future directions for research on 4-Bromo-2-(3-fluorophenoxy)-phenylamine. One potential direction is to further explore the mechanism of action of 4-Bromo-2-(3-fluorophenoxy)-phenylamine, including its interactions with receptors, enzymes, and transporters. In addition, further research could be conducted on the biochemical and physiological effects of 4-Bromo-2-(3-fluorophenoxy)-phenylamine, including its effects on neurotransmitter levels, signal transduction pathways, and gene expression. Finally, research could be conducted to identify new applications for 4-Bromo-2-(3-fluorophenoxy)-phenylamine, including its potential use as a therapeutic agent.

properties

IUPAC Name

4-bromo-2-(3-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-8-4-5-11(15)12(6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWFDTRTLULMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(3-fluorophenoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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